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Compound of Interest

Compound Name: CI-966 hydrochloride

Cat. No.: B1668964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability of CI-966
hydrochloride, a potent and selective inhibitor of the GABA transporter GAT-1. Due to its

developmental discontinuation, publicly available data is limited. This document synthesizes

the available preclinical pharmacokinetic data, outlines probable experimental methodologies,

and presents its mechanism of action.

Core Compound Information
Parameter Value Source

IUPAC Name

1-(2-{bis[4-

(trifluoromethyl)phenyl]methox

y}ethyl)-1,2,5,6-tetrahydro-3-

pyridinecarboxylic acid

hydrochloride

[1]

Molecular Formula C23H21F6NO3・HCl

Molecular Weight 509.87 g/mol

Solubility
Soluble to 10 mM in ethanol

and to 100 mM in DMSO.

Mechanism of Action
Selective inhibitor of the GABA

transporter GAT-1.
[1]
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Quantitative Pharmacokinetic Data
The oral bioavailability and pharmacokinetic parameters of CI-966 hydrochloride have been

assessed in preclinical animal models. The compound exhibits excellent oral absorption in both

rats and dogs.[2]

Table 1: Oral Pharmacokinetic Parameters of CI-966

Species Dose (Oral) Tmax (hr)
Absolute Oral
Bioavailability
(%)

Reference

Rat 5 mg/kg 4.0 100 [2]

Dog 1.39 mg/kg 0.7 100 [2]

Table 2: Elimination Half-Life of CI-966 (Following Intravenous Administration)

Species Dose (IV) Elimination t1/2 (hr) Reference

Rat 5 mg/kg 4.5 [2]

Dog 1.39 mg/kg 1.2 [2]

Table 3: Excretion of [14C]CI-966 Following Oral Administration

Species Route of Excretion Percentage of Dose Reference

Dog Fecal 89% [2]

Urinary 2.3% [2]

Rat (bile-duct

cannulated)
Biliary 75% [2]

Fecal 12% [2]

Urinary 4.1% [2]
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Experimental Protocols
Detailed experimental protocols for the pivotal pharmacokinetic studies of CI-966 are not fully

available in the public domain. However, based on the published abstracts and standard

practices for similar compounds, the following methodologies are likely to have been employed.

Animal Models and Dosing
Species: Male Wistar rats and beagle dogs were likely used, as is common in preclinical

pharmacokinetic studies.[2]

Housing: Animals would have been housed in standard laboratory conditions with controlled

temperature, humidity, and light-dark cycles, and provided with food and water ad libitum,

except for fasting periods before oral administration.

Oral Administration: For oral dosing, CI-966 hydrochloride was likely dissolved in a suitable

vehicle, such as water or a saline solution, and administered via oral gavage for rats and in a

capsule for dogs.[2]

Intravenous Administration: For intravenous dosing, the compound would have been

dissolved in a sterile isotonic solution and administered via a suitable vein (e.g., tail vein in

rats, cephalic vein in dogs).[2]

Sample Collection and Analysis
While the specific analytical method for CI-966 is not detailed in the available literature, a high-

performance liquid chromatography (HPLC) or liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method would be the standard for quantifying the drug in biological

matrices.

Probable Analytical Method: LC-MS/MS

Sample Preparation:

Blood samples would be collected at predetermined time points into tubes containing an

anticoagulant (e.g., EDTA).

Plasma would be separated by centrifugation.
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A protein precipitation step, using a solvent like acetonitrile, would be performed to remove

larger proteins.

The supernatant would be collected, and an internal standard would be added.

Chromatographic Separation:

The prepared sample would be injected into an HPLC system.

Separation of CI-966 and the internal standard from endogenous plasma components

would be achieved on a reverse-phase column (e.g., C18) using a mobile phase gradient

of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g.,

formic acid).

Mass Spectrometric Detection:

The eluent from the HPLC would be introduced into a tandem mass spectrometer.

Quantification would be performed using multiple reaction monitoring (MRM) in positive

ion mode, monitoring for specific precursor-to-product ion transitions for both CI-966 and

the internal standard.

Data Analysis:

A calibration curve would be generated by plotting the peak area ratio of the analyte to the

internal standard against the concentration of the analyte.

The concentration of CI-966 in the plasma samples would be determined from this

calibration curve.
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Caption: Mechanism of action of CI-966 as a GAT-1 inhibitor.

Experimental Workflow: Oral Bioavailability Study
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Caption: Generalized workflow for an oral bioavailability study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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